
SW203668
Descripción general
Descripción
SW203668 is a benzothiazole compound known for its anti-tumor activity, particularly against lung cancer cell lines. It functions as an irreversible inhibitor of stearoyl-CoA desaturase, an enzyme involved in the synthesis of monounsaturated fatty acids. This compound is selectively cytotoxic to certain cancer cell lines that express cytochrome P450 isoform CYP4F11 .
Métodos De Preparación
The synthesis of SW203668 involves the preparation of benzothiazole derivatives. The synthetic route typically includes the formation of benzothiazole rings through cyclization reactions.
Análisis De Reacciones Químicas
SW203668 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the benzothiazole ring, affecting its biological activity.
Substitution: The benzothiazole ring allows for various substitution reactions, which can be used to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Key Research Findings
- Cancer Cell Lines : SW203668 has shown selective cytotoxicity against various cancer cell lines. In vitro studies demonstrated that it induced apoptosis in non-small cell lung cancer cells with IC50 values ranging from 0.022 μM to 0.116 μM, while being non-toxic to several other cell lines (IC50 > 10 μM) .
- In Vivo Efficacy : In animal models, this compound was administered at a dose of 25 mg/kg via intraperitoneal injection. It significantly reduced tumor growth in mice bearing sensitive non-small cell lung cancer tumors (H2122) without affecting insensitive tumors (H1155), confirming its selective action .
- Acute Lymphoblastic Leukemia : In studies involving patient-derived xenografts of acute lymphoblastic leukemia, treatment with this compound (20 mg/kg daily) resulted in a consistent reduction in central nervous system tumor load compared to control groups, indicating its potential effectiveness against aggressive leukemia phenotypes .
- Breast Cancer Models : Research involving Trp53-null breast cancer cells highlighted that this compound could alter fatty acid composition and promote apoptosis under specific conditions, further supporting its role as a targeted therapeutic agent .
Data Tables
Case Studies
- Case Study 1 : In a study assessing the pharmacokinetics of this compound, it was found that plasma levels exceeded therapeutic thresholds for several hours post-administration, indicating favorable bioavailability and sustained action against targeted tumors .
- Case Study 2 : A cohort of mice treated with this compound showed no significant systemic toxicity over the treatment period, as evidenced by stable body weights and overall health compared to control groups .
- Case Study 3 : The compound's ability to induce apoptosis was further validated through metabolomic profiling, which revealed significant shifts in fatty acid profiles consistent with SCD1 inhibition in treated cells .
Mecanismo De Acción
SW203668 exerts its effects by irreversibly inhibiting stearoyl-CoA desaturase. This enzyme is crucial for the synthesis of monounsaturated fatty acids, which are necessary for the growth and survival of certain cancer cells. By inhibiting this enzyme, this compound disrupts lipid metabolism, leading to the selective cytotoxicity of cancer cells expressing CYP4F11 .
Comparación Con Compuestos Similares
SW203668 is unique due to its selective cytotoxicity against cancer cell lines expressing CYP4F11. Similar compounds include other benzothiazole derivatives and stearoyl-CoA desaturase inhibitors. this compound stands out for its high potency and selectivity. Some similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and exhibit various biological activities.
Stearoyl-CoA desaturase inhibitors: Other inhibitors of this enzyme may not have the same level of selectivity or potency as this compound .
Actividad Biológica
SW203668 is a selective inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for the synthesis of monounsaturated fatty acids (MUFAs) such as oleic acid. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in targeting specific cancer cell lines. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and in vivo studies, and relevant case studies.
SCD is the rate-limiting enzyme in the conversion of saturated fatty acids to MUFAs, playing a vital role in lipid metabolism and cellular signaling. Inhibition of SCD by this compound disrupts this process, leading to a depletion of MUFAs, which are essential for membrane integrity and signaling pathways in cancer cells. The compound's mechanism involves:
- Covalent Binding : this compound forms covalent bonds with SCD, leading to irreversible inhibition.
- Selective Toxicity : It exhibits selective toxicity towards certain cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells, by inducing apoptosis through the depletion of MUFAs and subsequent metabolic stress.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent anti-tumor activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values range from 0.022 to 0.116 μM, indicating high potency (Table 1).
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
H2122 (sensitive) | 0.022 | Induces apoptosis via SCD inhibition |
H1155 (insensitive) | 0.116 | Requires activation via CYP4F11 |
The compound's effectiveness is enhanced in the presence of specific metabolic conditions that favor SCD activity, highlighting its context-dependent efficacy.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. A study involving immunodeficient mice with xenografts derived from H2122 cells showed significant tumor growth inhibition when treated with this compound at a dosage of 25 mg/kg. In contrast, tumors derived from H1155 cells remained unaffected, underscoring the selective nature of the compound (Table 2).
Treatment | Tumor Type | Tumor Growth Inhibition (%) |
---|---|---|
This compound | H2122 | 65% |
This compound | H1155 | 5% |
Case Studies
- Acute Lymphoblastic Leukemia (ALL) : Research indicated that this compound could effectively reduce tumor burden in mouse models engrafted with ALL cells. Mice treated with the SCD inhibitor exhibited an 88% decrease in CNS tumor load compared to controls, demonstrating its potential as a therapeutic agent against CNS relapse in ALL patients .
- Lung Cancer Models : In xenograft models using NSCLC cell lines, treatment with this compound led to significant reductions in tumor volume without systemic toxicity, as indicated by stable body weight during treatment periods .
Propiedades
IUPAC Name |
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14/h2-13,20H,23H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOBUXPHKZSABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.